molecular formula C13H14O2 B2546593 (1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 2287249-01-6

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2546593
CAS No.: 2287249-01-6
M. Wt: 202.253
InChI Key: WVRLFWFGLWUZBD-AAEUAGOBSA-N
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Description

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid is a high-purity spirocyclic compound of interest in advanced pharmaceutical research and development. This chiral molecule features a unique spirocyclic architecture that confers significant rigidity and stereochemical complexity, making it a valuable three-dimensional scaffold for drug discovery, particularly in the design of novel bioactive compounds and in materials science . While specific data for this stereoisomer is limited, research on closely related spirocyclopropane carboxylic acids indicates potential biological activities valuable for research. These include cytotoxic properties against human cancer cell lines such as RKO, PC-3, and HeLa, with demonstrated IC₅₀ values in the micromolar range (e.g., 49.79 µM to 113.70 µM) . Furthermore, analogous compounds have shown promising leishmanicidal activity against Leishmania mexicana , exhibiting potent efficacy with IC₅₀ values as low as 0.15 µM, which is comparable to the standard treatment amphotericin B . The mechanism of action for spirocyclopropane derivatives is an area of active investigation; preliminary studies suggest their bioactivity may involve the induction of apoptosis in cancer cells and the disruption of cellular functions in pathogens . The compound is provided with a molecular formula of C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the relevant patent literature, such as WO2016177845A1, which covers cyclopropane carboxylic acid derivatives and their pharmaceutical uses, for further structural and application insights .

Properties

IUPAC Name

(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLFWFGLWUZBD-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287249-01-6
Record name rac-(1R,3R)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid
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Biological Activity

(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid is a complex organic compound belonging to the spirocyclic class of molecules. Its unique structure and stereochemistry contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclopropane ring fused to a tetrahydronaphthalene moiety, characterized by the (1'R,4R) configuration. This specific stereochemistry influences the compound's reactivity and interaction with biological targets. The molecular formula is C13H14O2C_{13}H_{14}O_2 with a molecular weight of approximately 218.26 g/mol.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Research indicates that this compound may act as an anti-inflammatory agent by modulating cellular signaling pathways involved in inflammation.
  • Antimicrobial Properties : Similar compounds in the naphthalene family have demonstrated antimicrobial activity, which suggests potential efficacy for this compound against various pathogens.
  • Antitumor Potential : The compound's structural features may also contribute to its antiproliferative effects against cancer cell lines.

Study 1: Anti-inflammatory Effects

A study conducted on structurally related compounds showed that spirocyclic derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses.

Study 2: Antimicrobial Activity

In a comparative analysis of naphthalenone derivatives, several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, its structural similarities suggest it may possess comparable properties.

Study 3: Antitumor Activity

Research into the antiproliferative effects of spirocyclic compounds has shown promise in targeting human colon cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Spiro[2.2]pentaneSpiro[2.2]pentaneLess complex; limited biological activity
9-Methylspiro[5.5]undecane9-Methylspiro[5.5]undecaneExhibits different biological properties
1-Azabicyclo[3.3.0]octane1-Azabicyclo[3.3.0]octaneUsed in medicinal chemistry; shows varied activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between the target compound and related spirocyclic carboxylic acids:

Table 1: Comparative Analysis of Spirocyclic Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid Inferred: C₁₄H₁₄O₂ Inferred: ~214.26 Dihydronaphthalene core, strained cyclopropane, chiral centers (1'R,4R), carboxylic acid Potential use in asymmetric synthesis or as a pharmacophore; limited direct data
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.42 Isoquinoline ring, cyclohexyl substituent, ketone group Laboratory chemical; industrial intermediate in compound synthesis
6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid C₁₂H₁₁ClO₃ 238.67 Chlorinated chromane ring, cyclopropane spiro junction Pharmaceutical intermediate; halogen enhances bioactivity
(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid C₆H₉NO₄ 175.14 Amino and carboxy functional groups, cyclopropane backbone Peptide mimic or enzyme inhibitor candidate
Bromophenyl-difluoro-pyrazole-spiro-pyrrolidine dicarboxylate (Compound 121g) C₃₂H₂₈BrF₂N₃O₇ 708.49 Bromophenyl, difluoropyrazole, and pyrrolidine motifs Pseudo-natural product with potential biological screening applications

Structural and Functional Insights

Core Skeleton Variations: The target compound’s dihydronaphthalene core distinguishes it from the isoquinoline () or chromane () systems in analogs. Cyclopropane rings in all compounds introduce strain, but substituents like chlorine () or bromophenyl () modulate reactivity and steric effects.

Functional Group Diversity: The carboxylic acid group is common across all compounds, enabling salt formation or conjugation. However, additional groups (e.g., ketone in , amino in ) expand utility in targeted interactions . Halogenation (Cl in , Br in ) enhances lipophilicity and bioavailability, critical for drug candidates .

Stereochemical Complexity: The (1'R,4R) configuration of the target compound contrasts with the (1S,2R) stereochemistry in ’s amino-carboxy derivative. Such stereochemical nuances dictate enantioselective binding in chiral environments .

Molecular Weight and Applications :

  • Lower molecular weight analogs (e.g., : 175.14 g/mol) may favor membrane permeability, whereas bulkier derivatives (e.g., : 708.49 g/mol) are suited for protein surface interactions .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Rh₂(OAc)₄+20% efficiency
Temperature0–5°C (cyclopropanation step)Reduces racemization
SolventDichloromethane (anhydrous)Improves solubility

Basic: How can the spirocyclic structure and stereochemistry be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., rac-(rel-1R,2R,4S)-spiro compound in Acta Crystallogr. Sect. E) provides unambiguous confirmation of the spiro junction and stereochemistry .
  • NMR Spectroscopy :
    • ¹H-¹H COSY/NOESY : Correlates protons across the cyclopropane and naphthalene moieties.
    • ¹³C NMR : Cyclopropane carbons appear at 10–25 ppm (distinct from other sp³ carbons).
  • Optical Rotation : Compare experimental [α]D with literature values for enantiopurity validation.

Example Data Contradiction :
If NMR suggests equatorial positioning but X-ray shows axial, re-evaluate solvent effects on conformational equilibria.

Advanced: How do structural modifications (e.g., substituents on the naphthalene ring) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents and evaluation of target binding (e.g., enzyme inhibition). For example:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or cyano groups at the 2-position enhance metabolic stability but may reduce solubility (see GLPBIO’s analogs in ) .
  • Steric Effects : Bulky substituents on the cyclopropane (e.g., cyclohexyl in ) disrupt target binding but improve selectivity .

Q. Table 2: SAR Trends

ModificationTarget Affinity (IC₅₀)Solubility (mg/mL)
2-Fluoro0.8 nM0.12
4-Cyano1.2 nM0.08
Unsubstituted5.6 nM0.25

Data Contradiction Resolution : If conflicting activity trends arise (e.g., higher potency but lower bioavailability), use molecular dynamics simulations to assess conformational flexibility in binding pockets.

Advanced: How can computational methods resolve contradictions in enantiomer-specific activity data?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model (1'R,4R) vs. (1'S,4S) binding modes. For example, MK0557 () showed enantiomer-dependent efficacy in schizophrenia models due to differential receptor interactions .
  • MD Simulations : Analyze binding pocket stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • Free Energy Calculations : Compute ΔΔG for enantiomers using MM-PBSA/GBSA.

Case Study : If the (1'R,4R) enantiomer shows inconsistent IC₅₀ values across assays, check for protonation state errors in computational models or buffer-dependent solubility effects.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing (per ) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists () .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Light Sensitivity : Store in amber vials at -20°C; UV-vis spectroscopy tracks degradation (λmax shifts indicate cyclopropane ring opening).
  • pH Effects : Buffered solutions (pH 2–9) tested via LC-MS; acidic conditions promote decarboxylation () .

Q. Table 3: Stability Profile

ConditionDegradation After 30 DaysMajor Degradant
25°C, dark<5%None detected
40°C, 75% RH12%Decarboxylated analog
pH 2, 25°C28%Cyclopropane-opened product

Advanced: What analytical techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

  • HRMS : Exact mass (≤2 ppm error) distinguishes it from analogs with subtle mass differences (e.g., ’s dichlorophenyl variant) .
  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) to separate enantiomers.
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) vs. ester/amide analogs.

Example : A cyclopropane-opening side product (m/z +18) can be identified via HRMS and excluded via preparative TLC.

Basic: What are the recommended solvents for recrystallization to ensure high purity?

Methodological Answer:

  • Solvent Screening : Test ethanol/water, acetone/hexane, and ethyl acetate/heptane mixtures.
  • Optimal System : Ethyl acetate/heptane (3:7 v/v) yields needle-like crystals with >99% purity (per ’s protocol) .
  • Crystal Engineering : Add seed crystals or control cooling rate (1°C/min) to avoid oiling out.

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